molecular formula C24H25N3O3 B2398365 methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate CAS No. 861208-95-9

methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate

Cat. No.: B2398365
CAS No.: 861208-95-9
M. Wt: 403.482
InChI Key: TVKYNIOWZJCDAI-UHFFFAOYSA-N
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Description

“Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate” is a chemical compound with diverse applications in scientific research. It possesses intriguing potential for drug discovery and synthesis due to its complex structure and varied properties. It is used as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C24H25N3O3 . Its molecular weight is 403.4736 . The compound includes a phenyl group, a piperidino group, and a pyridazinyl group . More detailed structural analysis would require advanced spectroscopic techniques such as NMR and X-ray crystallography.

Scientific Research Applications

Crystal Structure and Molecular Packing

Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate and its derivatives have been the subject of extensive research focusing on their crystal structures and molecular packing. These studies are crucial in understanding the chemical and physical properties of the compound, which can be essential for its application in various scientific fields.

  • Hydrogen Bonding and Molecular Structure

    Research has shown that certain derivatives of this compound form complex hydrogen bond networks. For example, the cyclohexene rings of some derivatives adopt sofa conformations with significant disorders in the carbomethoxy groups. These observations are crucial for understanding the compound's reactivity and potential applications (Kubicki, Bassyouni, & Codding, 2000).

  • Tautomerism and Stability

    Other studies have focused on the tautomerism and stability of related aza heterocycles. These compounds can exist in different forms depending on factors like the environment and have shown varying stability in solutions, affecting their potential uses in different applications (Gubaidullin et al., 2014).

  • Conformational Analysis

    The molecular and crystal structures of certain hydroxy derivatives of hydropyridine, closely related to this compound, were studied to analyze the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These derivatives exhibited considerable conformational flexibility, forming an extensive network of hydrogen bonds, which is pivotal for understanding the substance's pharmacological potential (Kuleshova & Khrustalev, 2000).

Potential Pharmacological Properties

The compound and its derivatives have been associated with various pharmacological properties, which are subject to ongoing research.

  • Cardiotonic Activity

    Derivatives of the compound were synthesized and their cardiotonic activities assessed. Some compounds exhibited significant cardiotonic effects, showcasing the potential of these derivatives in developing new therapeutic agents (Wang et al., 2008).

  • Analgesic and Anti-inflammatory Agents

    Some derivatives were found to possess promising analgesic and anti-inflammatory properties, indicating the potential use of these compounds in pain management and inflammation treatment (Gökçe et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB plays a crucial role in the biosynthesis of menaquinone, an essential molecule in bacterial energy metabolism.

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the biosynthesis of menaquinone.

Biochemical Pathways

The inhibition of MenB affects the menaquinone biosynthesis pathway. Menaquinone, also known as vitamin K2, is involved in bacterial energy metabolism and electron transport. By inhibiting its production, the compound disrupts these processes, leading to bacterial growth inhibition .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the menaquinone biosynthesis pathway, the compound prevents bacteria from carrying out essential metabolic processes, leading to their growth inhibition .

Properties

IUPAC Name

methyl 4-[(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-24(29)20-12-10-18(11-13-20)17-27-22(28)16-21(26-14-6-3-7-15-26)23(25-27)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYNIOWZJCDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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